Carbofuranphenol-3-keto

Description

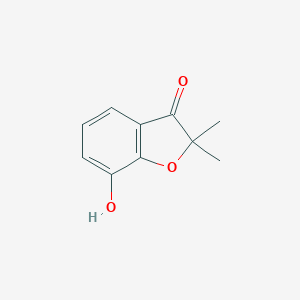

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-2,2-dimethyl-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-10(2)9(12)6-4-3-5-7(11)8(6)13-10/h3-5,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZCZWCXCBPEJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2=C(O1)C(=CC=C2)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041556 |

Source

|

| Record name | 7-Hydroxy-2,2-dimethylbenzofuran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17781-16-7 |

Source

|

| Record name | 3-Ketocarbofuran phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17781-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017781167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-2,2-dimethylbenzofuran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-2,2-dimethyl-benzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Formation Pathways of 3-Keto-7-Carbofuran Phenol

An in-depth technical guide by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the formation pathways of 3-keto-7-carbofuran phenol, a significant and toxic metabolite of the N-methylcarbamate pesticide, carbofuran. Primarily formed through metabolic and environmental degradation, the synthesis of this compound is of critical interest to toxicologists, environmental scientists, and regulatory bodies for its role in the overall toxicity profile of carbofuran exposure. This document delineates the principal biochemical routes leading to its formation, including oxidative and hydrolytic transformations of the parent compound. Furthermore, it explores potential chemical synthesis strategies for obtaining analytical standards, leveraging established methodologies for the synthesis of the core precursor, carbofuran phenol, and related heterocyclic structures. Detailed experimental protocols, process diagrams, and a thorough review of the underlying chemical principles are provided to support researchers in this field.

Introduction: Chemical Identity and Significance

Nomenclature and Structure

3-Keto-7-carbofuran phenol, also known as carbofuranphenol-3-keto, is a key transformation product of carbofuran.[1] Structurally, it is a benzofuranone derivative. The formation of this metabolite involves two primary transformations of the parent carbofuran molecule: oxidation at the 3-position of the dihydrofuran ring and hydrolysis of the methylcarbamate ester linkage at the 7-position of the aromatic ring. These transformations result in a molecule that is more polar than carbofuran but retains significant toxicity.[2]

Toxicological and Environmental Relevance

Carbofuran is a broad-spectrum insecticide and nematicide known for its high toxicity to a wide range of organisms, including mammals, birds, and aquatic life, primarily through the inhibition of acetylcholinesterase.[2][3] Its metabolites, such as 3-hydroxycarbofuran and 3-ketocarbofuran, are often as toxic as the parent compound.[2] The subsequent formation of 3-keto-7-carbofuran phenol is a critical step in the degradation cascade. Understanding the pathways of its formation is essential for assessing the long-term environmental fate and toxicological risk associated with carbofuran use. This metabolite has been detected in various environmental matrices, including soil and water, as well as in biological tissues, highlighting its environmental persistence and relevance.[1][4]

Metabolic and Degradative Formation Pathways

The primary routes to the formation of 3-keto-7-carbofuran phenol are not through direct chemical synthesis but rather through the metabolic breakdown of carbofuran in biological systems (e.g., liver microsomes) and degradation in the environment.[1] These pathways involve a sequence of enzymatic and chemical reactions.

Pathway 1: Oxidation Followed by Hydrolysis (Primary Route)

This is considered the principal metabolic pathway.[1] It proceeds through a series of oxidative steps catalyzed by enzymes, such as cytochrome P450 monooxygenases, followed by the cleavage of the carbamate bond.

-

Step 1: Hydroxylation to 3-Hydroxycarbofuran: The initial and major metabolic step is the hydroxylation of carbofuran at the 3-position of the furan ring, yielding 3-hydroxycarbofuran. This reaction is mediated by oxidase enzymes.[1]

-

Step 2: Oxidation to 3-Ketocarbofuran: The newly introduced hydroxyl group is rapidly oxidized to a ketone, forming 3-ketocarbofuran. This metabolite is notably as toxic as the parent carbofuran.[2]

-

Step 3: Hydrolysis to 3-Keto-7-Carbofuran Phenol: The final step involves the hydrolysis of the N-methylcarbamate ester linkage on the aromatic ring of 3-ketocarbofuran. This cleavage, likely mediated by esterase enzymes, removes the methyl isocyanate group and exposes the phenolic hydroxyl group, yielding the final product, 3-keto-7-carbofuran phenol.[1]

Pathway 2: Hydrolysis Followed by Oxidation (Alternative Route)

An alternative, though less common, pathway involves the initial hydrolysis of the carbamate bond, followed by oxidation of the resulting phenolic compound.[1]

-

Step 1: Hydrolysis to Carbofuran Phenol: Carbofuran can first undergo hydrolysis to form carbofuran phenol (2,3-dihydro-2,2-dimethyl-7-benzofuranol).[1][3] This reaction cleaves the carbamate ester, significantly reducing the compound's anticholinesterase activity.

-

Step 2: Oxidation to 3-Keto-7-Carbofuran Phenol: The resulting carbofuran phenol is then oxidized at the 3-position of the dihydrofuran ring to yield the final product.

Visualization of Degradation Pathways

The following diagram illustrates the interconnected metabolic and degradative pathways leading from the parent compound, carbofuran, to 3-keto-7-carbofuran phenol.

Synthesis of the Key Precursor: Carbofuran Phenol

The most efficient documented syntheses of carbofuran phenol avoid multi-step procedures starting from substituted phenols and instead utilize a Claisen rearrangement approach starting from relatively inexpensive materials. [5][6]

This pathway is advantageous as it constructs the core benzofuran structure efficiently. The process begins with the alkylation of 1,2-cyclohexanedione with a β-methallyl compound. The subsequent thermal Claisen rearrangement, followed by aromatization (often facilitated by a dehydrogenating agent like sulfur), leads directly to the carbofuran phenol skeleton. This circumvents more complex routes that require functional group manipulations on a pre-formed aromatic ring. [5]

This protocol is adapted from methodologies described in patent literature. [5][6] Materials:

-

1,2-Cyclohexanedione

-

β-methallyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Potassium iodide (KI)

-

Acetone, anhydrous

-

Sulfur powder

-

Standard laboratory glassware for reflux and inert atmosphere reactions

Procedure:

-

Alkylation: To a round-bottom flask equipped with a reflux condenser and nitrogen inlet, add 1,2-cyclohexanedione, anhydrous acetone, anhydrous potassium carbonate, and potassium iodide.

-

Causality: Potassium carbonate acts as the base to facilitate the O-alkylation of the enol form of 1,2-cyclohexanedione. Potassium iodide serves as a catalyst to promote the substitution reaction with β-methallyl chloride.

-

-

Stir the mixture and add β-methallyl chloride dropwise at room temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude intermediate, 2-(β-methallyloxy)-2-cyclohexen-1-one.

-

Claisen Rearrangement & Aromatization: Place the crude intermediate in a high-temperature reaction vessel under a nitrogen blanket.

-

Heat the mixture to approximately 150°C for 5-6 hours to induce the Claisen rearrangement.

-

Add sulfur powder to the reaction mixture.

-

Causality: Sulfur acts as a dehydrogenating agent at high temperatures, facilitating the aromatization of the rearranged cyclohexene ring to form the stable phenolic ring.

-

-

Increase the temperature to 185-205°C and maintain for an additional 5 hours.

-

Cool the mixture to room temperature. The resulting crude product is carbofuran phenol.

-

Purification: The crude carbofuran phenol can be purified by vacuum distillation or column chromatography.

Proposed Oxidation of Carbofuran Phenol

With carbofuran phenol in hand, the final step is the selective oxidation of the C-H bond at the 3-position of the dihydrofuran ring. This is a benzylic ether position, making it susceptible to oxidation.

The choice of oxidant is critical to avoid over-oxidation or cleavage of the aromatic ring. Potential candidates include:

-

Chromium-based reagents: Reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are known for oxidizing alcohols to ketones and can also oxidize activated C-H bonds under specific conditions.

-

Manganese dioxide (MnO₂): This is a classic reagent for the selective oxidation of allylic and benzylic alcohols and could potentially be effective for this benzylic ether position.

-

N-Bromosuccinimide (NBS): NBS can be used for benzylic bromination, followed by hydrolysis to an alcohol and subsequent oxidation. This multi-step variant offers an alternative route.

Materials:

-

Carbofuran phenol (from Protocol 1)

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Celite or silica gel for filtration

Procedure:

-

Dissolve the purified carbofuran phenol in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Add a significant excess (e.g., 10-20 molar equivalents) of activated manganese dioxide to the solution.

-

Causality: MnO₂ is a heterogeneous oxidant, and the reaction occurs on its surface. A large excess is required to drive the reaction to completion.

-

-

Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite or silica gel to remove the manganese dioxide solids. Wash the filter pad thoroughly with additional solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 3-keto-7-carbofuran phenol.

-

Purification: The final product can be purified using column chromatography on silica gel.

Data Summary and Characterization

Physicochemical Data Comparison

The following table summarizes key properties of carbofuran and its primary precursor, carbofuran phenol. Data for the final target compound is less available and would be determined upon successful synthesis and characterization.

| Property | Carbofuran | Carbofuran Phenol | 3-Keto-7-Carbofuran Phenol |

| IUPAC Name | (2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl) N-methylcarbamate [7] | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | 7-hydroxy-2,2-dimethyl-1-benzofuran-3(2H)-one |

| Molecular Formula | C₁₂H₁₅NO₃ [7] | C₁₀H₁₂O₂ | C₁₀H₁₀O₃ |

| Molecular Weight | 221.25 g/mol [7] | 164.20 g/mol | 178.18 g/mol |

| Appearance | White crystalline solid [7] | Solid (Expected) | Solid (Expected) |

Analytical Characterization

The identification and characterization of carbofuran and its metabolites, including 3-keto-7-carbofuran phenol, are typically performed using chromatographic and mass spectrometric techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying these compounds. Under Electron Ionization (EI), carbofuran phenol typically shows a strong molecular ion peak ([M]⁺•) at m/z 164, while carbofuran shows a less abundant molecular ion at m/z 221. [3][4]The synthesized 3-keto-7-carbofuran phenol would be expected to have its own characteristic fragmentation pattern, allowing for unambiguous identification.

Conclusion

The formation of 3-keto-7-carbofuran phenol is a crucial aspect of the environmental fate and toxicology of the pesticide carbofuran. While its primary origin is through metabolic and degradative pathways, the ability to perform a targeted chemical synthesis is essential for creating the analytical standards needed for its detection and study. This guide has detailed the well-understood biological formation routes and proposed a viable, multi-step chemical synthesis strategy centered on the Claisen rearrangement of a cyclohexanedione derivative to form the key carbofuran phenol intermediate, followed by a selective oxidation. The provided protocols and mechanistic insights serve as a foundational resource for researchers engaged in the synthesis, analysis, and toxicological assessment of carbofuran and its transformation products.

References

-

Pertanika Journal. (2023). Understanding the Degradation of Carbofuran in Agricultural Area: A Review of Fate, Metabolites, and Toxicity. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Carbofuran. Retrieved from [Link]

- Google Patents. (1983). EP0071487A2 - Improved process for the preparation of carbofuran and novel intermediate.

- Google Patents. (1984). US4463184A - Process for the preparation of carbofuran.

-

ResearchGate. (2008). Reaction mechanism of carbofuran with derivatising reagents. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of carbofuran. Retrieved from [Link]

-

Journal of Forensic Science & Criminal Investigation. (2020). Detection and mass spectral characterization of carbofuran and its degradation product. Retrieved from [Link]

-

ResearchGate. (2021). Relationship between the carbofuran phenol monooxygenase activity and.... Retrieved from [Link]

-

NPAA. (2014). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. Retrieved from [Link]

-

French-Ukrainian Journal of Chemistry. (2021). Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

-

IJRPC. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Retrieved from [Link]

-

Semantic Scholar. (2002). Facile and regioselective synthesis of 4´, 7-dihydroxy-4-phenyl- chroman-2-ones. Retrieved from [Link]

-

ResearchGate. (2005). An efficient synthesis of 4-chromanones. Retrieved from [Link]

-

ACS Publications. (2000). Characterization of a Carbofuran-Contaminated Site in the Hawaiian Islands National Wildlife Refuge. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pertanika2.upm.edu.my [pertanika2.upm.edu.my]

- 3. sciresjournals.com [sciresjournals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EP0071487A2 - Improved process for the preparation of carbofuran and novel intermediate - Google Patents [patents.google.com]

- 6. US4463184A - Process for the preparation of carbofuran - Google Patents [patents.google.com]

- 7. Carbofuran | C12H15NO3 | CID 2566 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Formation of Carbofuran-3-keto: A Technical Guide to a Key Degradation Pathway

Abstract

Carbofuran, a broad-spectrum N-methylcarbamate insecticide, has been extensively used in agriculture to control a wide range of pests.[1][2] However, its high toxicity and potential for environmental contamination have necessitated a thorough understanding of its degradation pathways.[2][3] This technical guide provides an in-depth exploration of the formation of carbofuran-3-keto, a significant and toxicologically relevant metabolite of carbofuran.[3][4] We will delve into the core chemical and biological mechanisms driving this transformation, present a detailed experimental protocol for its investigation, and offer insights into the analytical methodologies required for accurate quantification. This guide is intended for researchers, scientists, and professionals in drug development and environmental science who are engaged in the study of pesticide metabolism and environmental fate.

Introduction: The Significance of Carbofuran and its Metabolites

Carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate) is a systemic insecticide, nematicide, and acaricide that has been effective in protecting various crops.[1][5] Its mode of action involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in both insects and mammals.[2] The environmental fate of carbofuran is of considerable concern due to its relatively high water solubility and potential to leach into groundwater.[1][5][6]

The degradation of carbofuran in the environment is a complex process influenced by abiotic factors such as pH, temperature, and sunlight, as well as biotic factors, primarily microbial activity.[1][3][5] This degradation leads to the formation of several metabolites, with 3-hydroxycarbofuran and 3-ketocarbofuran being among the most prominent and toxicologically significant.[3][4][7] Notably, 3-ketocarbofuran and 3-hydroxycarbofuran are considered to be practically as harmful as the parent compound.[3][8] Therefore, understanding the pathways leading to their formation is critical for a comprehensive assessment of the environmental risk posed by carbofuran use. This guide will specifically focus on the formation of carbofuran-3-keto, a key oxidative metabolite.

Mechanistic Pathways to Carbofuran-3-keto Formation

The transformation of carbofuran to carbofuran-3-keto is not a direct conversion but rather a two-step process involving an initial hydroxylation followed by an oxidation reaction. This process can be mediated by both abiotic and biotic mechanisms.

The Precursor: Formation of 3-Hydroxycarbofuran

The primary and initial step in the pathway to carbofuran-3-keto is the hydroxylation of the carbofuran molecule at the C-3 position of the benzofuranyl ring, yielding 3-hydroxycarbofuran.[4] This reaction is a critical detoxification or activation step, depending on the organism and subsequent metabolic pathways.

-

Microbial Degradation: A diverse range of soil and aquatic microorganisms, including bacteria and fungi, are capable of degrading carbofuran.[2][9][10] Fungal degradation, in particular, has been shown to proceed via hydroxylation at the C-3 position.[9][11] This biological transformation is catalyzed by microbial enzymes, primarily mixed-function oxidases.[9]

-

Abiotic Degradation: While microbial activity is a major driver, abiotic processes can also contribute to the formation of 3-hydroxycarbofuran. Photodegradation, or the breakdown of molecules by light, can lead to the hydroxylation of carbofuran, particularly in aqueous environments and on soil surfaces.[3][12]

Oxidation to Carbofuran-3-keto

Once 3-hydroxycarbofuran is formed, it can be further oxidized to carbofuran-3-keto.[4][9]

-

Biological Oxidation: In biological systems, this oxidation is an enzymatic process. Microorganisms that produce 3-hydroxycarbofuran often possess the necessary enzymes to catalyze its subsequent oxidation to the keto form.[9][11] In mammals, this metabolic conversion is also a recognized pathway.[4]

-

Chemical Oxidation: In the environment, chemical oxidation can also play a role, although it is generally considered less significant than microbial action. The presence of strong oxidizing agents in the soil or water could potentially contribute to the conversion of the hydroxyl group to a ketone.

The overall transformation can be summarized as follows:

Sources

- 1. canada.ca [canada.ca]

- 2. Carbofuran toxicity and its microbial degradation in contaminated environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pertanika2.upm.edu.my [pertanika2.upm.edu.my]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cdn.who.int [cdn.who.int]

- 6. tandfonline.com [tandfonline.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. [PDF] Understanding the Degradation of Carbofuran in Agricultural Area: A Review of Fate, Metabolites, and Toxicity | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Enhancement of carbofuran degradation by immobilized Bacillus sp. strain DT1 [eeer.org]

- 11. Carbofuran Degradation Pathway [eawag-bbd.ethz.ch]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Toxicological Profile of Carbofuran-3-keto

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive toxicological overview of carbofuran-3-keto, a principal metabolite of the N-methylcarbamate pesticide carbofuran. As the scientific community continues to scrutinize the environmental and health impacts of pesticides and their degradation products, a thorough understanding of the toxicological properties of individual metabolites is paramount. This document synthesizes current knowledge on the toxicokinetics, mechanism of action, and systemic effects of carbofuran-3-keto, offering field-proven insights and detailed experimental protocols to support research and development in toxicology and pharmacology.

Introduction: The Significance of a Metabolite's Profile

Carbofuran is a broad-spectrum insecticide and nematicide that has been widely used in agriculture.[1][2] Its efficacy is matched by its high acute toxicity, primarily mediated through the inhibition of acetylcholinesterase (AChE).[3][4] The metabolic fate of carbofuran in biological systems is a critical determinant of its overall toxicological impact. Through oxidative processes, primarily mediated by cytochrome P450 enzymes, carbofuran is converted to 3-hydroxycarbofuran, which is subsequently oxidized to carbofuran-3-keto (also known as 3-ketocarbofuran).[5][6] Notably, both 3-hydroxycarbofuran and carbofuran-3-keto are considered to be as toxic as the parent compound, underscoring the necessity of evaluating their individual toxicological profiles.[2][7]

This guide focuses specifically on carbofuran-3-keto, providing an in-depth analysis of its toxicological characteristics to aid in risk assessment and the development of potential safety strategies.

Toxicokinetics: The Journey of Carbofuran-3-keto in the Body

Understanding the absorption, distribution, metabolism, and excretion (ADME) of carbofuran-3-keto is fundamental to predicting its toxic potential. While extensive data exists for the parent compound, carbofuran, specific toxicokinetic studies on carbofuran-3-keto are less common. However, by examining the metabolic pathways of carbofuran, we can infer key aspects of the toxicokinetics of its metabolites.

Carbofuran is rapidly absorbed, metabolized, and eliminated.[8] Peak plasma levels of carbofuran are reached in under 7 minutes, with a half-life of approximately 29 minutes in rats. Its major metabolite, 3-hydroxycarbofuran, is also rapidly formed and has a longer plasma half-life of about 64 minutes, suggesting potential for enterohepatic circulation.[8][9]

The subsequent metabolism of 3-hydroxycarbofuran to carbofuran-3-keto is a key activation step. The carbamates are enzymatically hydrolyzed by the liver, and the resulting degradation products are excreted by the kidneys and the liver.[3] The primary in vivo disposition of 3-hydroxycarbofuran is metabolic conjugation, a process that also likely applies to carbofuran-3-keto, facilitating its excretion.[8]

Further research is warranted to fully elucidate the specific ADME parameters of carbofuran-3-keto, including its bioavailability, tissue distribution, and precise metabolic and excretory pathways.

Mechanism of Action: Inhibition of Acetylcholinesterase

The primary mechanism of toxicity for carbofuran-3-keto, like its parent compound, is the inhibition of acetylcholinesterase (AChE).[3][10] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.

The inhibition of AChE by carbofuran-3-keto leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors.[3] This overstimulation manifests as a cholinergic crisis, characterized by a range of symptoms from excessive salivation and lacrimation to more severe effects like muscle tremors, convulsions, and ultimately, respiratory failure.[10] Carbamates, including carbofuran-3-keto, act as reversible inhibitors of AChE by carbamylating the active site of the enzyme.[10]

Visualizing the Mechanism: Acetylcholinesterase Inhibition Pathway

Caption: Inhibition of acetylcholinesterase by carbofuran-3-keto leads to acetylcholine accumulation and receptor overstimulation.

Toxicological Endpoints of Carbofuran-3-keto

Acute Toxicity

Carbofuran-3-keto exhibits high acute toxicity, with oral LD50 values indicating its potent effects.

| Species | Route | LD50 | Reference |

| Rat | Oral | 295 mg/kg | [1] |

| Mouse | Oral | 10 mg/kg | [1] |

Note: There is a significant discrepancy in the reported oral LD50 for rats between different sources. The value of 295 mg/kg is cited from the RTECS database, while other studies on the parent compound, carbofuran, show much higher toxicity (LD50 in rats ranging from 6 to 18 mg/kg).[1][11] This highlights the importance of consulting multiple sources and considering the specific experimental conditions.

Signs of acute toxicity are consistent with cholinesterase inhibition and include salivation, tremors, and sedation, appearing within minutes of administration.[1]

Subchronic and Chronic Toxicity

Data specifically on the subchronic and chronic toxicity of carbofuran-3-keto are limited. However, studies on the parent compound, carbofuran, provide some insights. In a chronic feeding study in rats, the no-observed-adverse-effect level (NOAEL) for carbofuran was 25 ppm in the diet.[1] Long-term exposure to cholinesterase inhibitors can lead to cumulative health effects.[1]

Neurotoxicity

The primary neurotoxic effect of carbofuran-3-keto is the inhibition of AChE.[10] Chronic exposure to carbofuran has been associated with neurobehavioral deficits, including impaired motor function and cognitive deficits.[12] Given that carbofuran-3-keto is a potent AChE inhibitor, it is expected to contribute significantly to the overall neurotoxicity of carbofuran exposure.

Genotoxicity and Carcinogenicity

There is no indication that carbofuran-3-keto is carcinogenic to humans, and it is not listed as a carcinogen by the International Agency for Research on Cancer (IARC).[10] However, the N-nitroso derivatives of carbofuran and its metabolites, including 3-ketocarbofuran, have been shown to be mutagenic in the Ames assay and to induce chromosome aberrations in Chinese hamster ovary (CHO) cells.

Reproductive and Developmental Toxicity

Carbofuran and its major metabolites can cross the placental barrier and may have adverse effects on the maternal-placental-fetal unit.[13][14] Studies on carbofuran have indicated potential reproductive toxicity in female mice, affecting the estrous cycle and follicle health.[15] While specific studies on the reproductive and developmental toxicity of carbofuran-3-keto are lacking, its contribution to the overall reproductive toxicity of carbofuran exposure is a critical area for further investigation.

Experimental Protocols for Toxicological Assessment

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric method to determine the inhibitory potential of a test compound on AChE activity.

Objective: To quantify the in vitro inhibition of acetylcholinesterase by carbofuran-3-keto.

Principle: The assay is based on the reaction of thiocholine (produced from the AChE-catalyzed hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI), substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (Carbofuran-3-keto)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of carbofuran-3-keto in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not interfere with enzyme activity.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 150 µL of phosphate buffer.

-

Control (100% activity): 10 µL of AChE working solution + 140 µL of phosphate buffer.

-

Test Wells: 10 µL of AChE working solution + 10 µL of carbofuran-3-keto dilution + 130 µL of phosphate buffer.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 20 µL of ATCI solution and 20 µL of DTNB solution to all wells.

-

Measurement: Immediately measure the absorbance at 412 nm in a microplate reader at kinetic mode for 10-15 minutes, or as an endpoint reading after a fixed incubation time.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated as: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

Visualizing the AChE Inhibition Assay Workflow

Caption: A typical workflow for an in vitro acetylcholinesterase inhibition assay.

Neurotoxicity Screening: Functional Observational Battery (FOB)

The Functional Observational Battery (FOB) is a non-invasive screening procedure to detect and characterize neurobehavioral toxicity.[16]

Objective: To assess the in vivo neurobehavioral effects of carbofuran-3-keto in rodents.

Methodology: The FOB consists of a series of standardized observations and manipulative tests. Animals are observed in their home cage and in an open field to assess various parameters.

Key Observational Parameters:

-

Home Cage Observations: Posture, palpebral closure (eyelid opening), and general activity.

-

Open Field Observations:

-

Autonomic Signs: Salivation, lacrimation, piloerection.

-

Motor Activity: Gait, arousal level, stereotypy.

-

Neuromuscular Function: Tremors, convulsions, ataxia.

-

-

Manipulative Tests:

-

Sensorimotor Responses: Approach response, touch response, tail pinch response.

-

Reflexes: Righting reflex, auditory startle reflex.

-

Procedure:

-

Animal Acclimation: Acclimate animals to the testing environment.

-

Dosing: Administer carbofuran-3-keto at various dose levels, including a control group.

-

Observation: Conduct the FOB at specified time points post-dosing (e.g., peak effect time, and at regular intervals for chronic studies).

-

Scoring: Use a standardized scoring system to quantify the observed effects.

-

Data Analysis: Analyze the data to determine dose-response relationships for any observed neurobehavioral changes.

This protocol should be conducted in accordance with established guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[16]

Conclusion and Future Directions

Carbofuran-3-keto is a toxicologically significant metabolite of carbofuran, exhibiting high acute toxicity primarily through the inhibition of acetylcholinesterase. While its acute toxic effects are well-characterized, a comprehensive understanding of its toxicokinetics and long-term effects, including chronic toxicity, neurotoxicity, and reproductive toxicity, requires further investigation.

Future research should focus on:

-

Dedicated Toxicokinetic Studies: Elucidating the specific ADME profile of carbofuran-3-keto to better predict its accumulation and persistence in the body.

-

Chronic Exposure Studies: Assessing the long-term health effects of low-level exposure to carbofuran-3-keto.

-

Detailed Neurobehavioral Assessments: Moving beyond AChE inhibition to explore more subtle neurobehavioral effects.

-

Reproductive and Developmental Toxicity Studies: Specifically investigating the impact of carbofuran-3-keto on reproductive health and offspring development.

A more complete toxicological profile of carbofuran-3-keto will enable more accurate risk assessments and inform regulatory decisions regarding the use of its parent compound, carbofuran.

References

-

U.S. Environmental Protection Agency. (1998). Health Effects Test Guidelines OPPTS 870.6200: Neurotoxicity Screening Battery. Retrieved from [Link]

- Ferguson, P. W., Dey, M. S., Jewell, S. A., & Krieger, R. I. (1984). Carbofuran metabolism and toxicity in the rat. Fundamental and Applied Toxicology, 4(1), 14–21.

- Gupta, R. C. (1994). Carbofuran toxicity. Journal of Toxicology and Environmental Health, 43(4), 383–418.

- OECD. (1998). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Publishing.

- OECD. (1998). Test No. 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents. OECD Publishing.

- BenchChem. (2025).

- Eurolab. (2025). Subchronic Oral Toxicity Testing OECD 408.

- Gupta, R. C. (2021). Carbofuran toxicity.

- Ferguson, P. W., Dey, M. S., Jewell, S. A., & Krieger, R. I. (1984).

- BenchChem. (2025). An In-depth Technical Guide to the Toxicology and Metabolic Pathways of Carbofuran and its Metabolites.

- OECD. (1995). OECD Guideline for the Testing of Chemicals 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents.

- Santa Cruz Biotechnology. (n.d.). Carbofuran-3-keto.

- Singh, P., & Singh, A. (2022). Carbofuran pesticide toxicity to the eye. PMC, 16(1), 10.

- U.S. Environmental Protection Agency. (n.d.). 40 CFR 798.

- PubChem. (n.d.). 3-Ketocarbofuran.

- Moser, V. C. (2000).

- AERU. (n.d.). Carbofuran (Ref: OMS 864).

- Baligar, M., & Kaliwal, B. B. (2001). Reproductive toxicity of carbofuran to the female mice: effects on estrous cycle and follicles. Industrial health, 39(4), 315-321.

- U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 798 Subpart G -- Neurotoxicity. eCFR.

- Baharudin, N. S., Ahmad, H., & Hossain, M. S. (2024). Understanding the Degradation of Carbofuran in Agricultural Area: A Review of Fate, Metabolites, and Toxicity. Pertanika Journal of Science & Technology, 32(1).

- Kovačić, S., & Simić, B. (1994). Carbofuran in water: Subchronic toxicity to rats.

- Centers for Disease Control and Prevention. (1999). Farm Worker Illness Following Exposure to Carbofuran and Other Pesticides — Fresno County, California, 1998.

- U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan.

- FAO/WHO. (2004). Carbofuran.

- U.S. Environmental Protection Agency. (n.d.). 40 CFR 798.3260 -- Chronic toxicity. eCFR.

- Gicquel, T., et al. (2022). Carbofuran self-poisoning: forensic and analytic investigations in twins and literature review. International Journal of Legal Medicine, 136(6), 1735-1744.

- Centers for Disease Control and Prevention. (1999). Farm Worker Illness Following Exposure to Carbofuran and Other Pesticides -- Fresno County, California, 1998.

- New Jersey Department of Health. (n.d.). Carbofuran Hazard Summary.

- Gicquel, T., et al. (2022). Carbofuran self-poisoning: forensic and analytic investigations in twins and literature review. International Journal of Legal Medicine, 136(6), 1735-1744.

- Taylor & Francis. (n.d.). Carbofuran – Knowledge and References.

- R Discovery. (n.d.). Carbofuran Poisoning Research Articles.

- Padilla, S., et al. (2007). Time course of cholinesterase inhibition in adult rats treated acutely with carbaryl, carbofuran, formetanate, methomyl, methiocarb, oxamyl or propoxur. Toxicology and applied pharmacology, 219(2-3), 232-239.

- U.S. Environmental Protection Agency. (1981). "Chronic Toxicity Studies".

- Kamboj, S. S., & Sandhir, R. (2006). Carbofuran-induced neurochemical and neurobehavioral alterations in rats: attenuation by N-acetylcysteine. Experimental brain research, 168(1-2), 163-171.

- Perera, H., et al. (2013). Carbofuran concentrations in blood, bile and tissues in fatal cases of homicide and suicide.

- Perera, H., et al. (2013). Carbofuran concentrations in blood, bile and tissues in fatal cases of homicide and suicide.

- Lippincott Williams & Wilkins. (n.d.). Pharmacokinetics: The Absorption, Distribution, and Excretion of Drugs.

- Grandjean, P., & Landrigan, P. J. (2014). Neurobehavioural effects of developmental toxicity. The Lancet Neurology, 13(3), 330-338.

- Amanote Research. (n.d.). The ABSORPTION, METABOLISM AND EXCRETION OF.

- Pessoa, P. C., et al. (2011). Cholinesterase inhibition and behavioral toxicity of carbofuran on Oreochromis niloticus early life stages.

- McCarty, J. D., Anderson, S., & Li, K. L. (2003). The toxicokinetics of peripheral cholinesterase inhibition from orally administered carbofuran in rats. Toxicological Sciences, 72(S-1), 305.

- ResearchGate. (n.d.). Absorption, Distribution, Metabolism and Excretion.

- Stazi, M., et al. (2023). Neurobehavioral Effects of Low-Dose Chronic Exposure to Insecticides: A Review. International journal of molecular sciences, 24(4), 4069.

- Bernardes, V. M. F., et al. (2024). Noncovalent binding of carbofuran to acetylcholinesterase from Homo sapiens, Danio rerio, Apis mellifera and Caenorhabditis elegans: Homology modelling, molecular docking and dynamics, and quantum biochemistry description. Chemico-biological interactions, 387, 110826.

- de Oliveira, R. B., & de Alencastro, R. B. (2020). Acetylcholinesterase: The “Hub” for Neurodegenerative Diseases and Chemical Weapons Convention. Biomolecules, 10(3), 414.

- Basheer, M. (2025). Pharmacokinetics: The Processes of Absorption, Distribution, Metabolism, and Excretion of Drugs. Journal of Molecular Pharmaceutics & Organic Process Research, 13(1), 267.

- Grandjean, P., & Landrigan, P. J. (2014). Neurobehavioural effects of developmental toxicity. The Lancet Neurology, 13(3), 330-338.

Sources

- 1. pertanika2.upm.edu.my [pertanika2.upm.edu.my]

- 2. mdpi.com [mdpi.com]

- 3. 3-Ketocarbofuran | C12H13NO4 | CID 27999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. eCFR :: 40 CFR 798.3260 -- Chronic toxicity. [ecfr.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Carbofuran pesticide toxicity to the eye - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Carbofuran metabolism and toxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. The functional observational battery in adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fao.org [fao.org]

- 12. Carbofuran-induced neurochemical and neurobehavioral alterations in rats: attenuation by N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. Reproductive toxicity of carbofuran to the female mice: effects on estrous cycle and follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide on the Core Mechanism of Acetylcholinesterase Inhibition by Carbofuranphenol-3-keto

Introduction: The Critical Role of Acetylcholinesterase and the Impact of Its Inhibition

Acetylcholinesterase (AChE) is a pivotal enzyme in the nervous system of both insects and mammals.[1][2] Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[3] The precise regulation of ACh levels is critical for maintaining normal cognitive function, muscle coordination, and other physiological processes.[2] Inhibition of AChE disrupts this delicate balance, leading to an accumulation of ACh in the synaptic cleft. This results in hyperstimulation of nicotinic and muscarinic receptors, causing a state of cholinergic crisis that can manifest as uncontrolled muscle contractions, glandular secretions, paralysis, and ultimately, death.[2]

This potent mechanism of action has made AChE a primary target for the development of both therapeutic agents and pesticides.[2][4][5] Carbamate insecticides, a class of compounds widely used in agriculture, are effective pest control agents precisely because they are powerful AChE inhibitors.[2][6] Carbofuran is a well-known N-methyl carbamate insecticide that exerts its toxicity through this mechanism.[2][7] However, the parent compound is often metabolized into various byproducts in biological and environmental systems.[8] One such major metabolite, formed through hydrolysis and oxidation, is Carbofuranphenol-3-keto.[8] Understanding the interaction of this metabolite with AChE is crucial for a comprehensive assessment of carbofuran's toxicological profile and its environmental impact.

This technical guide provides an in-depth exploration of the core mechanism by which Carbofuranphenol-3-keto inhibits acetylcholinesterase. We will delve into the molecular interactions at the enzyme's active site, the kinetics of the inhibition process, and the established experimental protocols for characterizing this interaction. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical biochemical process.

The Molecular Mechanism: Carbamoylation of the AChE Active Site

The inhibition of acetylcholinesterase by carbamate compounds like Carbofuranphenol-3-keto is a multi-step process that culminates in the formation of a transiently stable, carbamoylated enzyme.[4][5][9] This process effectively renders the enzyme inactive, as the carbamoylated active site is unable to hydrolyze acetylcholine. The mechanism can be broken down into two key stages:

-

Reversible Binding: Initially, the Carbofuranphenol-3-keto molecule enters the active site gorge of AChE and forms a reversible, non-covalent complex with the enzyme.[10] This is analogous to the formation of the Michaelis-Menten complex between an enzyme and its substrate.[10] The active site of AChE contains a catalytic triad of amino acid residues—Serine (Ser200 in Torpedo californica AChE), Histidine (His440), and Glutamate (Glu327)—that are essential for its catalytic activity.[11][12]

-

Covalent Carbamoylation: Following the initial binding, a nucleophilic attack by the hydroxyl group of the active site serine on the carbonyl carbon of the carbamate group of Carbofuranphenol-3-keto occurs.[4][5][9] This results in the formation of a covalent bond, transferring the carbamoyl moiety to the serine residue and releasing the "leaving group," which in this case is the phenolic portion of the molecule.[4][5] This step is referred to as carbamoylation.[13]

The resulting carbamoylated enzyme is significantly more stable and hydrolyzes at a much slower rate (a process called decarbamoylation) compared to the deacetylation of the acetylated enzyme formed during normal acetylcholine hydrolysis.[4][5][9] This slow rate of decarbamoylation is the key to the inhibitory potency of carbamates, as it effectively sequesters the enzyme in an inactive state. The half-lives of carbamoylated AChEs can range from minutes to days.[4][5]

The structure of the carbamoyl group plays a significant role in the rate of decarbamoylation.[4][5] As the size of the alkyl substituents on the carbamoyl nitrogen increases, the rate of decarbamoylation decreases markedly.[4][5] This is thought to be due to steric hindrance and distortion of the active site, which may shift the rate-limiting step from general acid-base catalysis to a conformational change in the enzyme.[4][5]

Visualizing the Inhibition Pathway

The following diagram illustrates the key steps in the inhibition of acetylcholinesterase by Carbofuranphenol-3-keto.

Caption: Workflow for the determination of the IC50 value.

Enzyme Kinetics Studies: Unveiling the Inhibition Type

To further characterize the mechanism of inhibition, enzyme kinetic studies are performed. These experiments help to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. [14]For carbamate inhibitors, the inhibition is typically time-dependent and can appear as mixed or non-competitive in steady-state analyses.

By measuring the initial reaction velocities at various substrate concentrations in the presence and absence of the inhibitor, Michaelis-Menten and Lineweaver-Burk plots can be generated. [15][16]

-

Michaelis-Menten Plot: This plot of reaction velocity (V) versus substrate concentration ([S]) is hyperbolic. [15]In the presence of a competitive inhibitor, the apparent Km increases while Vmax remains unchanged. [15]For a non-competitive inhibitor, Vmax decreases while Km remains the same. [16]* Lineweaver-Burk Plot: This is a double reciprocal plot of 1/V versus 1/[S], which linearizes the Michaelis-Menten kinetics. [14][15]This plot is particularly useful for distinguishing between different types of inhibition. [14][15] * Competitive Inhibition: Lines intersect on the y-axis.

-

Non-competitive Inhibition: Lines intersect on the x-axis.

-

Uncompetitive Inhibition: Lines are parallel.

-

-

Assay Setup: Set up a series of reactions similar to the IC50 assay. For each concentration of Carbofuranphenol-3-keto (including zero), vary the concentration of the substrate (ATCI).

-

Measure Initial Velocities: For each reaction, measure the initial rate of product formation (change in absorbance over time).

-

Plot Data:

-

Plot the initial velocities against the substrate concentrations to generate Michaelis-Menten curves.

-

Plot the reciprocal of the initial velocities (1/V) against the reciprocal of the substrate concentrations (1/[S]) to generate Lineweaver-Burk plots. [14]4. Determine Kinetic Parameters: From the plots, determine the kinetic constants such as Vmax (maximum velocity), Km (Michaelis constant), and Ki (inhibition constant). [17]

-

Quantitative Data Summary

The following table presents a template for the expected quantitative data that would be obtained from the experimental characterization of Carbofuranphenol-3-keto's inhibition of AChE. The values provided are hypothetical and serve as an illustrative example.

| Parameter | Description | Expected Value |

| IC50 | Concentration of inhibitor causing 50% inhibition of AChE activity. | 1 - 100 µM |

| Ki | Inhibition constant, a measure of the inhibitor's binding affinity. | 0.5 - 50 µM |

| Type of Inhibition | The kinetic mechanism of inhibition. | Mixed or Non-competitive |

| k_carbamoylation | The second-order rate constant for the carbamoylation of the enzyme. | 10^3 - 10^5 M⁻¹min⁻¹ |

| k_decarbamoylation | The first-order rate constant for the reactivation of the carbamoylated enzyme. | 10⁻² - 10⁻⁴ min⁻¹ |

Conclusion and Future Directions

Carbofuranphenol-3-keto, a major metabolite of the insecticide carbofuran, is a potent inhibitor of acetylcholinesterase. Its mechanism of action follows the established pathway for carbamate inhibitors, involving the formation of a transiently stable carbamoylated enzyme at the active site serine residue. [4][5][9]This covalent modification effectively inactivates the enzyme, leading to the accumulation of acetylcholine and subsequent neurotoxicity.

The in-depth characterization of this inhibition, through the determination of IC50 values and detailed kinetic studies, is essential for a complete understanding of the toxicological risks associated with carbofuran exposure. The experimental protocols outlined in this guide provide a robust framework for researchers to quantify the inhibitory potency and elucidate the precise kinetic parameters of Carbofuranphenol-3-keto.

Future research should focus on obtaining precise kinetic data for this specific metabolite to compare its potency with the parent compound, carbofuran. Additionally, computational modeling and molecular docking studies, similar to those performed for carbofuran, could provide valuable insights into the specific binding interactions of Carbofuranphenol-3-keto within the AChE active site gorge. [7]Such studies will contribute to more accurate risk assessments and a deeper understanding of the structure-activity relationships within this class of important environmental contaminants.

References

-

Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]

- Ingkaninan, K., de Best, C. M., van der Heijden, R., Hofte, A. J., Karabatak, B., Irth, H., Tjaden, U. R., van der Greef, J., & Verpoorte, R. (2003). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.

- Rosenberry, T. L., & Son, Y. J. (2018). Decarbamoylation of acetylcholinesterases is markedly slowed as carbamoyl groups increase in size. Archives of Biochemistry and Biophysics, 655, 54-61.

- Rosenberry, T. L., & Son, Y. J. (2019). Rate-limiting step in the decarbamoylation of acetylcholinesterases with large carbamoyl groups. Chemico-Biological Interactions, 307, 1-5.

-

MedSchoolCoach. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]

- Bernardes, V. M. F., da S. Afonso, R., de Alencastro, R. B., & Ramalho, T. C. (2023). Noncovalent binding of carbofuran to acetylcholinesterase from Homo sapiens, Danio rerio, Apis mellifera and Caenorhabditis elegans: Homology modelling, molecular docking and dynamics, and quantum biochemistry description. Chemico-Biological Interactions, 387, 110826.

- Singh, D. K., & Agarwal, R. A. (1983).

- Rosenberry, T. L., & Son, Y. J. (2018). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. PubMed Central.

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

-

ResearchGate. (n.d.). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. Retrieved from [Link]

- Bourne, Y., Poussin, B., & Marchot, P. (2000). "Back door" opening implied by the crystal structure of a carbamoylated acetylcholinesterase. Journal of Biological Chemistry, 275(49), 38769-38775.

- Sterling, J., Herzig, Y., Goren, T., Finkelstein, N., & Weinstock, M. (2007). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. Bioorganic & Medicinal Chemistry, 15(16), 5423-5431.

-

Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Retrieved from [Link]

-

MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]

-

OUCI. (n.d.). Noncovalent binding of carbofuran to acetylcholinesterase from Homo sapiens, Danio rerio, Apis mellifera and Caenorhabditis elegans: Homology modelling, molecular docking and dynamics, and quantum biochemistry description. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of inhibitory action mechanism of carbofuran of AChE. Retrieved from [Link]

- Ivandini, T. A., Amran, M. B., & Einaga, Y. (2025). An acetylcholinesterase-based biosensor of carbofuran using carbon foam electrode modified by graphene and gold particles. Heliyon, 11(6), e37711.

- Worek, F., Thiermann, H., & Szinicz, L. (2013). Investigation of Kinetic Interactions Between Approved Oximes and Human Acetylcholinesterase Inhibited by Pesticide Carbamates. Archives of Toxicology, 87(12), 2139-2146.

-

ResearchGate. (n.d.). Graphical determination of IC50 for (I), (II), (III) and (IV) acetylcholinesterase inhibitors. Retrieved from [Link]

- Shinotoh, H., Aotsuka, A., Fukushi, K., Nagatsuka, S., Tanaka, N., Ota, T., Tanada, S., & Irie, T. (2001). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Clinical Neuropharmacology, 24(5), 282-289.

-

ResearchGate. (n.d.). The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. Retrieved from [Link]

-

ResearchGate. (n.d.). Potential AChE inhibitors identified from the three assays. Retrieved from [Link]

-

MDPI. (2017). Computational Studies on Acetylcholinesterases. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ketocarbofuran phenol. Retrieved from [Link]

-

PubMed Central. (1969). Kinetics of cholinesterase inhibition by organophosphate and carbamate insecticides. Retrieved from [Link]

-

Journal of Nematology. (1990). Inhibition of Acetylcholinesterases from Aphelenchus avenae by Carbofuran and Fenamiphos. Retrieved from [Link]

-

ACS Omega. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. Retrieved from [Link]

- Kuca, K., & Musilek, K. (2012). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central.

- Yu, C. C., Metcalf, R. L., & Booth, G. M. (1972). Inhibition of Acetylcholinesterase From Mammals and Insects by Carbofuran and Its Related Compounds and Their Toxicities Toward These Animals. Journal of Agricultural and Food Chemistry, 20(5), 923-926.

-

MDPI. (2023). Computational Studies on the Interaction of Organophosphorus Pesticides with Acetylcholinesterase and Butyrylcholinesterase: Quantum Chemical Cluster Model and HSAB Approaches. Retrieved from [Link]

-

Weizmann Institute of Science. (2017). Computational studies on acetylcholinesterases. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Decarbamoylation of acetylcholinesterases is markedly slowed as carbamoyl groups increase in size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rate-limiting step in the decarbamoylation of acetylcholinesterases with large carbamoyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of acetylcholinesterase from mammals and insects by carbofuran and its related compounds and their toxicities toward these animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Noncovalent binding of carbofuran to acetylcholinesterase from Homo sapiens, Danio rerio, Apis mellifera and Caenorhabditis elegans: Homology modelling, molecular docking and dynamics, and quantum biochemistry description - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journal-iasssf.com [journal-iasssf.com]

- 12. mdpi.com [mdpi.com]

- 13. Investigation of kinetic interactions between approved oximes and human acetylcholinesterase inhibited by pesticide carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 15. Khan Academy [khanacademy.org]

- 16. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]

- 17. 2minutemedicine.com [2minutemedicine.com]

Formation of Carbofuranphenol-3-keto: A Technical Guide to Hydrolysis and Oxidation Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbofuran, a broad-spectrum N-methylcarbamate insecticide, has been extensively used in agriculture to control a wide range of pests.[1][2] However, its high toxicity and potential for environmental contamination have raised significant concerns.[1][3][4] The degradation of carbofuran in biological and environmental systems leads to the formation of various metabolites, some of which are as toxic as the parent compound.[3][5] Among these, Carbofuranphenol-3-keto, also known as 3-keto-7-carbofuran phenol, is a major metabolite formed through a series of hydrolysis and oxidation reactions.[6] Understanding the pathways leading to its formation is crucial for assessing the environmental fate and toxicological risks associated with carbofuran use.[6]

This in-depth technical guide provides a comprehensive overview of the hydrolysis and oxidation processes that result in the formation of Carbofuranphenol-3-keto. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the chemical mechanisms, influencing factors, and analytical methodologies pertinent to the study of this critical degradation pathway.

The Degradation Cascade: From Carbofuran to Carbofuranphenol-3-keto

The transformation of carbofuran to Carbofuranphenol-3-keto is not a single-step reaction but rather a multi-step process involving both hydrolysis and oxidation.[6] The sequence of these reactions can vary depending on the environmental conditions and the biological systems involved.[6]

Two primary pathways have been identified for the formation of Carbofuranphenol-3-keto:

-

Pathway 1: Hydrolysis followed by Oxidation: In this sequence, the initial step is the hydrolysis of the carbamate linkage in the carbofuran molecule. This reaction cleaves the ester bond, yielding carbofuran phenol and methylamine.[7] Subsequently, the carbofuran phenol undergoes oxidation to form Carbofuranphenol-3-keto.[6]

-

Pathway 2: Oxidation followed by Hydrolysis: Alternatively, carbofuran can first be oxidized at the 3-position of the furan ring to form 3-ketocarbofuran.[6] This intermediate is then subjected to hydrolysis, which cleaves the carbamate bond to produce Carbofuranphenol-3-keto.[6]

A significant precursor in many biological systems is 3-hydroxycarbofuran, the principal metabolite of carbofuran.[6][8] This compound can be rapidly oxidized to 3-ketocarbofuran, which then undergoes hydrolysis to form the final product, Carbofuranphenol-3-keto.[6]

Caption: Alternative pathways for the formation of Carbofuranphenol-3-keto.

Core Mechanisms and Influencing Factors

1. Hydrolysis of the Carbamate Linkage

The hydrolysis of carbofuran is a critical initial step in one of the primary degradation pathways. This reaction involves the cleavage of the carbamate ester bond, a process significantly influenced by pH.[9]

-

Causality of pH: The rate of hydrolysis is considerably faster in alkaline conditions.[3][9] For instance, the hydrolysis half-life of carbofuran in water at 25°C is reported to be 690 weeks at pH 6.0, but it decreases dramatically to 8.2 weeks at pH 7.0 and just 1.0 week at pH 8.0.[9] This is because the hydroxyl ion (OH-), more abundant in alkaline solutions, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate group and facilitating the cleavage of the ester bond.[10]

-

Enzymatic Hydrolysis: In biological systems, this hydrolysis is often catalyzed by esterase enzymes.[6] These enzymes provide an alternative reaction pathway with a lower activation energy, thereby accelerating the rate of degradation.

2. Oxidation of the Furan Ring

The oxidation of the benzofuran ring system is another key transformation in the formation of Carbofuranphenol-3-keto.

-

Biotic Oxidation: In mammals, this oxidation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[11] Specifically, CYP3A4 has been identified as the major isoform responsible for carbofuran oxidation in humans.[11] This enzymatic process typically involves the hydroxylation of the 3-position of the furan ring to form 3-hydroxycarbofuran, a major and equally toxic metabolite.[3][6][8] This intermediate is then rapidly oxidized to 3-ketocarbofuran.[6]

-

Abiotic Oxidation: In the environment, oxidation can be driven by advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals (•OH).[12] Processes like the Fenton reaction (using Fe²⁺ and H₂O₂) have been shown to effectively degrade carbofuran, with over 99% degradation achieved in short reaction times under optimal conditions.[12]

Environmental and Toxicological Significance

The formation of Carbofuranphenol-3-keto is of significant environmental and toxicological concern. While the hydrolysis of carbofuran to carbofuran phenol generally results in a less toxic compound, the subsequent oxidation products, including 3-ketocarbofuran and 3-hydroxycarbofuran, are practically as harmful as the parent compound.[3][5] These metabolites, along with Carbofuranphenol-3-keto, are also recognized as reversible inhibitors of acetylcholinesterase (AChE), the primary mechanism of toxicity for carbamate compounds.[6] The inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in the overstimulation of muscarinic and nicotinic receptors.[6]

The persistence and mobility of these degradation products in soil and water systems are influenced by various factors, including soil type, pH, temperature, and microbial activity.[9] The half-life of carbofuran in soil, for example, can range from 26 to 110 days.[9]

Quantitative Data on Carbofuran Degradation

The degradation of carbofuran has been observed to follow first-order reaction kinetics in various studies.[12][13] This means that the rate of degradation is directly proportional to the concentration of carbofuran.

| Matrix | Process | Rate Constant (k) | Half-life (t½) | Reference |

| Tomato Fruits | Field Degradation | 0.082 day⁻¹ | 8.45 days | [13] |

| Tomato Fruits | Field Degradation | 0.073 day⁻¹ | 9.50 days | [13] |

| Aqueous Solution | Ultrasound/Fenton | - | < 30 minutes for >99% degradation | [12] |

| Aqueous Solution | Photolysis | 0.76 h⁻¹ (3 ppm solution) | - | [14] |

| Aqueous Solution | Photolysis | 0.69 h⁻¹ (0.5 ppm solution) | - | [14] |

| Water (pH 6.0) | Hydrolysis | - | 690 weeks | [9] |

| Water (pH 7.0) | Hydrolysis | - | 8.2 weeks | [9] |

| Water (pH 8.0) | Hydrolysis | - | 1.0 week | [9] |

Experimental Protocols for Studying Degradation

Protocol 1: Determination of Carbofuran and its Metabolites by HPLC

This protocol outlines a general procedure for the analysis of carbofuran and its metabolites in environmental or biological samples using High-Performance Liquid Chromatography (HPLC).[15][16]

Methodology:

-

Sample Preparation:

-

For water samples, concentration using a C-18 solid-phase extraction (SPE) column is a common first step.[16] The analytes are then eluted with a suitable solvent like methanol-water.[16]

-

For biological matrices like plasma, protein precipitation followed by solid-phase extraction is often employed for sample clean-up.[17]

-

For plant or soil samples, solvent extraction is typically required.

-

-

Acid Hydrolysis (for conjugated metabolites): To determine the total residue levels, including conjugated metabolites, an acid hydrolysis step is necessary to cleave the conjugates.[15]

-

Chromatographic Separation:

-

The prepared sample extract is injected into a reverse-phase HPLC system.

-

A C-18 column is commonly used for the separation of carbofuran and its metabolites.

-

-

Detection:

Caption: A generalized workflow for the HPLC analysis of carbofuran and its metabolites.

Conclusion

The formation of Carbofuranphenol-3-keto through the hydrolysis and oxidation of carbofuran represents a complex series of chemical transformations with significant environmental and toxicological implications. A thorough understanding of these degradation pathways, the factors that influence them, and the analytical methods for their study is paramount for researchers and professionals working in environmental science, toxicology, and drug development. The insights provided in this guide aim to support the ongoing efforts to monitor, assess, and mitigate the risks associated with carbofuran and its metabolic byproducts.

References

-

Degradation kinetics of carbofuran insecticide in tomato fruits - ResearchGate. (2020-11-06). (URL: [Link])

-

Degradation of carbofuran in aqueous solution by ultrasound and Fenton processes. (2010-02-01). (URL: [Link])

-

Photodecomposition of the Carbamate Pesticide Carbofuran: Kinetics and the Influence of Dissolved Organic Matter. (URL: [Link])

-

Determination of carbofuran and its metabolites - PubMed. (URL: [Link])

-

Understanding the Degradation of Carbofuran in Agricultural Area: A Review of Fate, Metabolites, and Toxicity - Pertanika Journal. (2023-12-21). (URL: [Link])

-

Carbofuran toxicity and its microbial degradation in contaminated environments - PubMed. (2020-06-18). (URL: [Link])

-

Mechanism and toxicity assessment of carbofuran degradation by persulfate-based advanced oxidation process - RSC Publishing. (2024-09-24). (URL: [Link])

-

Hydrolysis of carbonyl-labeled 14 C-carbofuran. - ResearchGate. (URL: [Link])

-

Carbofuran toxicity and its microbial degradation in contaminated environments | Request PDF - ResearchGate. (URL: [Link])

-

Determination of Carbofuran and Its Metabolites in Rice Paddy Water by Using Solid Phase Extraction and Liquid Chromatography - PubMed. (URL: [Link])

-

Determination of carbofuran, carbaryl and their main metabolites in plasma samples of agricultural populations using gas chromatography-tandem mass spectrometry - PubMed. (URL: [Link])

-

Carbofuran in Drinking-water - World Health Organization (WHO). (URL: [Link])

-

Carbofuran | 9 | Handbook of Environmental Fate and Exposure Data | Ph - Taylor & Francis eBooks. (URL: [Link])

-

Detection and mass spectral characterization of carbofuran and its degradation product. (URL: [Link])

-

Photocatalytic Degradation of Carbofuran in Water Using Laser-Treated TiO 2 : Parameters Influence Study, Cyto- and Phytotoxicity Assessment - MDPI. (2024-08-03). (URL: [Link])

-

3-Ketocarbofuran | C12H13NO4 | CID 27999 - PubChem - NIH. (URL: [Link])

-

3-Ketocarbofuran phenol | C10H10O3 | CID 87303 - PubChem. (URL: [Link])

-

Degradation pathway of carbofuran. In a) several bacteria are involved... - ResearchGate. (URL: [Link])

-

[PDF] Understanding the Degradation of Carbofuran in Agricultural Area: A Review of Fate, Metabolites, and Toxicity | Semantic Scholar. (URL: [Link])

-

Carbofuran toxicity and its microbial degradation in contaminated environments.. (URL: [Link])

-

Carbofuran Degradation Pathway - Eawag-BBD. (2008-02-20). (URL: [Link])

-

Carbofuran**........ - Food and Agriculture Organization of the United Nations. (URL: [Link])

-

Reaction mechanism of carbofuran with derivatising reagents (Chen et al., 2008).. (URL: [Link])

-

Soil and water contamination with carbofuran residues in agricultural farmlands in Kenya following the application of the technical formulation Furadan - Taylor & Francis Online. (2010-01-20). (URL: [Link])

-

Enhanced Carbofuran Degradation Using Immobilized and Free Cells of Enterobacter sp. Isolated from Soil - MDPI. (URL: [Link])

-

Fungal biodegradation of carbofuran and carbofuran phenol by the fungus Mucor ramannianus: identification of metabolites - PubMed. (URL: [Link])

-

The pesticides carbofuran and picloram alter the diversity and abundance of soil microbial communities - ResearchGate. (2024-11-26). (URL: [Link])

-

Characterization of carbofuran bound residues and the effect of ageing on their distribution and bioavailability in the soil of - SciSpace. (URL: [Link])

-

3-ketocarbofuran phenol (C10H10O3) - PubChemLite. (URL: [Link])

-

Kinetics of carbosulfan hydrolysis to carbofuran and the subsequent degradation of this last compound in irrigated rice fields | Request PDF - ResearchGate. (2025-08-10). (URL: [Link])

-

Characterization of a Carbofuran-Contaminated Site in the Hawaiian Islands National Wildlife Refuge - ACS Publications. (2000-11-01). (URL: [Link])

-

Characterization of a Carbofuran-Contaminated Site in the Hawaiian Islands National Wildlife Refuge - ACS Publications. (2000-11-01). (URL: [Link])

-

Carbofuran | Canada.ca. (URL: [Link])

-

Detection and mass spectral characterization of carbofuran and its degradation product. (2025-08-06). (URL: [Link])

Sources

- 1. Carbofuran toxicity and its microbial degradation in contaminated environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbofuran Degradation Pathway [eawag-bbd.ethz.ch]

- 3. pertanika2.upm.edu.my [pertanika2.upm.edu.my]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Understanding the Degradation of Carbofuran in Agricultural Area: A Review of Fate, Metabolites, and Toxicity | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdn.who.int [cdn.who.int]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 13. researchgate.net [researchgate.net]

- 14. lib3.dss.go.th [lib3.dss.go.th]

- 15. Determination of carbofuran and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of carbofuran and its metabolites in rice paddy water by using solid phase extraction and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of carbofuran, carbaryl and their main metabolites in plasma samples of agricultural populations using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Ketocarbofuran Phenol (CAS 17781-16-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketocarbofuran phenol, with the CAS registry number 17781-16-7, is a significant metabolite of the broad-spectrum N-methylcarbamate insecticide, carbofuran.[1] Its presence in biological and environmental systems is a key indicator of carbofuran degradation.[1] This guide provides a comprehensive overview of 3-Ketocarbofuran phenol, including its chemical properties, metabolic formation, toxicological profile, and analytical methodologies. Understanding the characteristics of this metabolite is crucial for environmental monitoring, toxicological risk assessment, and in the broader context of pesticide research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Ketocarbofuran phenol is fundamental for any research involving this compound. These properties influence its environmental fate, bioavailability, and the analytical methods required for its detection.

| Property | Value | Source |

| CAS Number | 17781-16-7 | [1][2] |

| IUPAC Name | 7-hydroxy-2,2-dimethyl-1-benzofuran-3-one | [3] |

| Synonyms | Carbofuranphenol-3-keto, 7-Hydroxy-2,2-dimethylbenzofuran-3-one, Carbofuran 3-keto 7-phenol | [3] |

| Molecular Formula | C₁₀H₁₀O₃ | [2][3] |

| Molecular Weight | 178.18 g/mol | [1][2][3] |

| Appearance | White to Off-White Solid | |

| Melting Point | 167-168°C | |

| Solubility | Slightly soluble in DMSO and Methanol | |

| Storage Temperature | -20°C | [4] |

Synthesis and Metabolic Formation

The primary metabolic pathway involves the oxidation of carbofuran at the benzylic carbon to form 3-hydroxycarbofuran, which is then further oxidized to 3-ketocarbofuran. Subsequent hydrolysis of the carbamate ester bond of 3-ketocarbofuran leads to the formation of 3-Ketocarbofuran phenol.[1] This process is catalyzed by enzymes such as cytochrome P450 monooxygenases and esterases in living organisms.[1]

Caption: Metabolic conversion of carbofuran to 3-Ketocarbofuran phenol.

Mechanism of Action and Toxicological Significance

The toxicity of carbofuran and its primary metabolites, including 3-ketocarbofuran, is attributed to their ability to inhibit the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in continuous nerve stimulation, which can cause a range of neurotoxic effects.[2]

It is important to note that 3-Ketocarbofuran phenol itself is considered to be significantly less toxic than its precursor, 3-ketocarbofuran.[1] The hydrolysis of the carbamate group to form the phenol is a detoxification step, as the resulting molecule is a much weaker inhibitor of acetylcholinesterase.[1] However, the transient presence of 3-ketocarbofuran before its hydrolysis to the phenol form remains a significant toxicological concern.[1]

Hazards and Safety Information